molecular formula C12H8F2N2O2 B8406368 2-(2,4-Difluorophenyl)-3-methyl-5-nitropyridine

2-(2,4-Difluorophenyl)-3-methyl-5-nitropyridine

Cat. No.: B8406368
M. Wt: 250.20 g/mol
InChI Key: JGULIAWQORJYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Difluorophenyl)-3-methyl-5-nitropyridine is a useful research compound. Its molecular formula is C12H8F2N2O2 and its molecular weight is 250.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8F2N2O2

Molecular Weight

250.20 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-3-methyl-5-nitropyridine

InChI

InChI=1S/C12H8F2N2O2/c1-7-4-9(16(17)18)6-15-12(7)10-3-2-8(13)5-11(10)14/h2-6H,1H3

InChI Key

JGULIAWQORJYIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C2=C(C=C(C=C2)F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-chloro-3-methyl-5-nitropyridine (prepared according to the procedure of Hawkins and Roe, J. Am. Chem. Soc., page 330, 1948) (17.6 g, 102 mmol, 1 eq.) in DMF (220 mL) was added 2,4-difluorobenzeneboronic acid (16.16 g, 102 mmol, 1 eq.) followed by Cs2CO3 (41.1 g, 122.7 mmol, 1.2 eq). The mixture was degassed with argon. To the mixture was added tetrakis(triphenylphosphine)palladium(0) (2.5 g, 2 mmol, 0.02 eq). The mixture was degassed with argon and then heated to 100° C. under argon. After 18 h the mixture was cooled. The mixture was filtered and the filtrate concentrated under reduced pressure. The filtrate was partitioned between water and ethyl acetate. The aqueous layer was extracted several times with ethyl acetate. The organic extracts were combined, dried over anhydrous Na2SO4, filtered and concentrated. The material was purified by flash column chromatography eluting with 5:1 hekanes/acetone giving 7.5 g 2-(2,4-difluorophenyl)-3-methyl-5-nitropyridine. Mass spectrum (ESI) 251.3 (M+1). 1H NMR (500 MHz, CDCl3) δCHCl3: 9.35 (1H, s); 8.42 (1H, s); 7.47 (1H,m); 7.07 (1H, m); 6.97 (1H, m); 2.41 (3H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
41.1 g
Type
reactant
Reaction Step Two
Quantity
16.16 g
Type
reactant
Reaction Step Three
Name
Quantity
220 mL
Type
solvent
Reaction Step Three
Quantity
2.5 g
Type
catalyst
Reaction Step Four

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